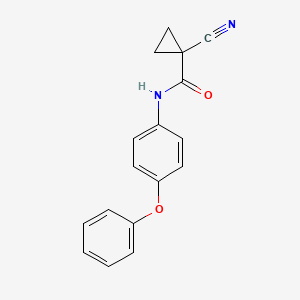
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide is a compound with a cyclopropane ring, a cyano group, and a phenoxyphenyl group. This compound is known for its diverse applications in scientific research, particularly in medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Similar compounds have been found to target theNLRP3 inflammasome , a multiprotein complex that mediates the secretion of potent inflammatory mediators .
Mode of Action
It’s worth noting that similar compounds have been designed to inhibit the nlrp3 inflammasome . Inhibition of the NLRP3 inflammasome can prevent the secretion of proinflammatory cytokines, thus reducing inflammation .
Biochemical Pathways
The compound may affect the NLRP3 inflammasome pathway . Activation of the NLRP3 inflammasome leads to the secretion of proinflammatory cytokines. By inhibiting the NLRP3 inflammasome, the compound could potentially reduce the production of these cytokines, thereby mitigating inflammation .
Result of Action
Similar compounds have been found to exhibit weak effects on the generation of nitric oxide (no) and tumor necrosis factor-alpha (tnf-α) .
Biochemical Analysis
Biochemical Properties
The compound, 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide, has been found to have weak activity against the ketol-acid reductoisomerase (KARI) of Escherichia coli . This suggests that it may interact with this enzyme, potentially influencing its function or activity .
Cellular Effects
While specific cellular effects of this compound are not fully understood, it’s known that similar compounds can influence cellular processes. For instance, some analogs have been found to inhibit the NLRP3 inflammasome, which plays a role in inflammation and is implicated in various diseases .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully known. It’s suggested that it may have a strong and slow binding activity to inhibit Escherichia coli KARI . This could involve binding interactions with this enzyme, potentially leading to its inhibition .
Preparation Methods
The synthesis of 1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide typically involves the reaction of a suitable cyclopropane derivative with a phenoxyphenyl amine. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (DCM) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique properties make it valuable in materials science and organic synthesis.
Comparison with Similar Compounds
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:
1-cyano-N-(4-bromophenyl)cyclopropane-1-carboxamide: This compound has similar structural features but includes a bromine atom, which can affect its reactivity and biological activity.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound has a sulfonamide group instead of a cyano group, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-cyano-N-(4-phenoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-12-17(10-11-17)16(20)19-13-6-8-15(9-7-13)21-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXDTZJFLMTPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
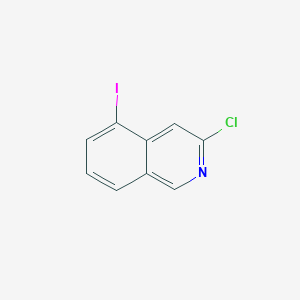

![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)
![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)
![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)
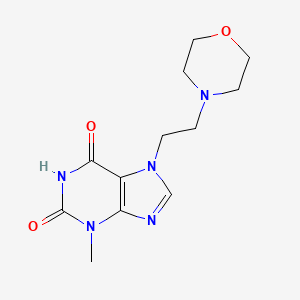
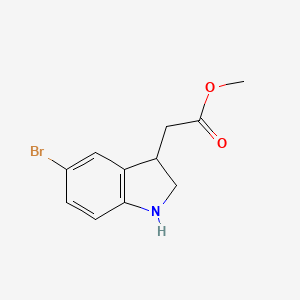
![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)
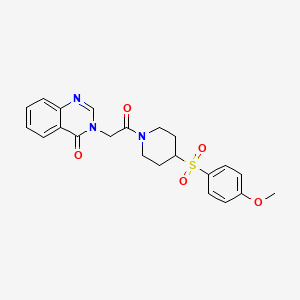
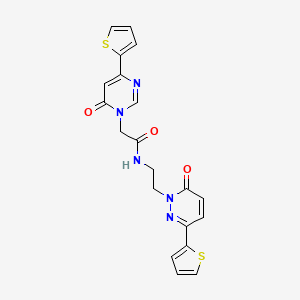
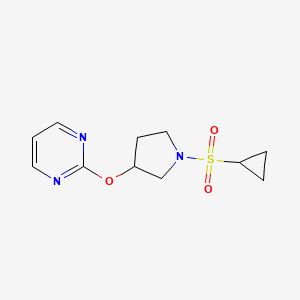

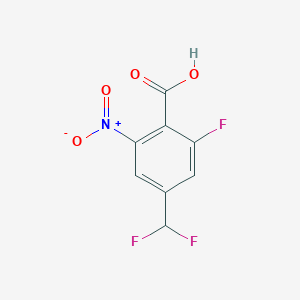
![(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine](/img/structure/B2994073.png)
